2,4-Diiodopyridin-3-OL
Overview
Description
“2,4-Diiodopyridin-3-OL” is a chemical compound that belongs to the category of iodine-containing organic compounds. It has a molecular formula of C5H3I2NO and a molecular weight of 346.89 g/mol .
Molecular Structure Analysis
The molecular structure of “2,4-Diiodopyridin-3-OL” can be represented by the InChI code 1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
. This indicates that the compound contains two iodine atoms attached to the 2nd and 4th carbon atoms of the pyridinol ring.
Physical And Chemical Properties Analysis
“2,4-Diiodopyridin-3-OL” is a solid at room temperature . It has a molecular weight of 346.89 g/mol . The compound should be stored in a refrigerator to maintain its stability .
Scientific Research Applications
- Summary of Application : 2,4-Diiodopyridin-3-ol is a chemical compound with the CAS Number: 750638-97-2 . It is used in chemical synthesis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the chemical synthesis. However, the compound is typically stored in a refrigerator and shipped at room temperature .
- Results or Outcomes : The outcomes of using 2,4-Diiodopyridin-3-ol in chemical synthesis would vary greatly depending on the specific reaction or process it is used in .
- Summary of Application : Reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .
- Methods of Application : The specific methods of application or experimental procedures would involve reacting pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol .
- Results or Outcomes : The structures of compounds were confirmed by IR spectroscopy, 1 H, 13 C, and 19 F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .
Chemical Synthesis
Reactions with Pentafluoro- and Pentachloropyridines
Safety And Hazards
properties
IUPAC Name |
2,4-diiodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKOVVMEBKTMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698169 | |
Record name | 2,4-Diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodopyridin-3-OL | |
CAS RN |
750638-97-2 | |
Record name | 2,4-Diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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